1-(2,3-dimethylphenyl)-5-[(2-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
This compound features a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a 2,3-dimethylphenyl group at position 1 and a 2-methylbenzyl group at position 3. The 2,3-dimethylphenyl and 2-methylbenzyl substituents enhance steric bulk and lipophilicity, which may improve membrane permeability and target binding compared to simpler analogs .
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-5-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-14-8-6-10-19(16(14)3)25-20-18(11-23-25)21(26)24(13-22-20)12-17-9-5-4-7-15(17)2/h4-11,13H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICFLDDPACBSOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dimethylphenyl)-5-[(2-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dimethylphenyl)-5-[(2-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
1-(2,3-dimethylphenyl)-5-[(2-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethylphenyl)-5-[(2-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
A comparative analysis of structurally related pyrazolo[3,4-d]pyrimidinones is provided below:
Key Research Findings
- : Diaminopyrimidine derivatives with aryl substitutions demonstrate antibacterial activity against Bacillus anthracis, suggesting pyrazolo[3,4-d]pyrimidinones may share similar mechanisms .
- : Dione-containing analogs exhibit hydrogen-bonding interactions with ATP-binding pockets, a feature absent in the target compound .
Biological Activity
1-(2,3-dimethylphenyl)-5-[(2-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a novel compound belonging to the class of pyrazolopyrimidines. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | 1-(2,3-dimethylphenyl)-5-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
| Molecular Formula | C21H20N4O |
| Molecular Weight | 344.41 g/mol |
| CAS Number | 895002-51-4 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The compound is believed to modulate enzyme activity and receptor binding through its structural components. The pyrazolo[3,4-d]pyrimidine core allows for specific interactions with proteins involved in cell signaling pathways.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Case Study 1 : A derivative of this compound was tested against HepG2 liver cancer cells using an MTT assay. The results indicated an IC50 value of approximately 13 µg/mL for the most active derivative (6d), suggesting potent anti-proliferative effects .
- Structure-Activity Relationship (SAR) : The presence of electron-donating groups such as methyl significantly enhances the anticancer activity compared to electron-withdrawing groups .
Anti-inflammatory Effects
In addition to anticancer properties, pyrazolopyrimidine derivatives have been investigated for their anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and modulate immune responses.
Table 1: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for 1-(2,3-dimethylphenyl)-5-[(2-methylphenyl)methyl]-pyrazolo[3,4-d]pyrimidin-4-one?
The synthesis typically involves multi-step organic reactions, including:
- Condensation reactions to form the pyrazolo[3,4-d]pyrimidine core.
- Substitution reactions to introduce the 2,3-dimethylphenyl and (2-methylphenyl)methyl groups.
- Purification via column chromatography or recrystallization (e.g., methanol) to isolate the final product .
Key parameters include solvent choice (e.g., ethanol, DMSO), catalysts (e.g., triethylamine), and temperature control (60–120°C) to optimize yield (typically 40–70%) and purity (>95%) .
Q. How is the compound structurally characterized?
- NMR spectroscopy (¹H and ¹³C) confirms substituent positions and molecular integrity. For example, aromatic protons appear at δ 7.0–8.5 ppm, and methyl groups resonate near δ 2.3–2.6 ppm .
- IR spectroscopy identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the pyrimidin-4-one core) .
- X-ray crystallography (using SHELX software) resolves 3D molecular geometry and packing interactions, critical for understanding binding modes .
Q. What initial biological assays are recommended for screening this compound?
- Enzyme inhibition assays (e.g., kinases, phosphodiesterases) to evaluate IC₅₀ values.
- Receptor binding studies (e.g., radioligand displacement assays) to assess affinity for targets like GPCRs or nuclear receptors.
- Cytotoxicity screening (e.g., MTT assay) in cancer cell lines to identify therapeutic potential .
Advanced Research Questions
Q. How can reaction yield and purity be optimized during synthesis?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol improves crystallization .
- Catalyst screening : Triethylamine or DMAP accelerates condensation steps, reducing side products .
- Continuous-flow reactors : Improve consistency and scalability by maintaining precise temperature and mixing .
Q. What computational methods predict the compound’s bioactivity and binding modes?
- Molecular docking (e.g., AutoDock Vina) models interactions with target proteins (e.g., ATP-binding pockets in kinases) .
- QSAR studies correlate substituent effects (e.g., methyl groups) with biological activity using descriptors like logP and polar surface area .
- MD simulations assess stability of ligand-receptor complexes over time (e.g., 100 ns trajectories) .
Q. How are structural ambiguities resolved in crystallographic studies?
- SHELXL refinement optimizes bond lengths, angles, and thermal parameters against high-resolution X-ray data .
- Twinned data analysis : SHELXE handles pseudo-merohedral twinning, common in pyrazolopyrimidine derivatives .
- Hydrogen bonding networks : Validate using Fourier difference maps to confirm proton positions .
Q. How do substituent modifications impact structure-activity relationships (SAR)?
Q. What analytical techniques are used for pharmacokinetic profiling?
- LC-MS/MS quantifies plasma concentrations and identifies metabolites .
- Plasma protein binding assays (e.g., equilibrium dialysis) determine free drug fraction .
- Microsomal stability tests (e.g., human liver microsomes) assess metabolic degradation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
